Eupolauridine vs. Liriodenine: Differential Antifungal Potency Against C. albicans and C. neoformans
In head-to-head MIC comparisons, eupolauridine exhibits distinct antifungal potency compared to the structurally related aporphinoid alkaloid liriodenine. Eupolauridine's MIC against C. albicans is 61.2 μM and against C. neoformans is 244.8 μM [1]. In contrast, liriodenine's MIC against the same pathogens is 22.5 μM and 45.4 μM, respectively [1]. This demonstrates that liriodenine is approximately 2.7-fold more potent against C. albicans and 5.4-fold more potent against C. neoformans than eupolauridine under these conditions.
| Evidence Dimension | Antifungal activity (MIC) |
|---|---|
| Target Compound Data | C. albicans: 61.2 μM; C. neoformans: 244.8 μM |
| Comparator Or Baseline | Liriodenine: C. albicans 22.5 μM; C. neoformans 45.4 μM |
| Quantified Difference | Liriodenine is 2.7-fold more potent (C. albicans) and 5.4-fold more potent (C. neoformans) |
| Conditions | Broth microdilution assay per CLSI guidelines |
Why This Matters
Selection of eupolauridine over liriodenine may be justified for research programs requiring a less potent but structurally distinct lead compound with potentially different off-target or resistance profiles.
- [1] Tripathi SK, et al. Two plant-derived aporphinoid alkaloids exert their antifungal activity by disrupting mitochondrial iron-sulfur cluster biosynthesis. J Biol Chem. 2017;292(40):16578-16593. doi:10.1074/jbc.M117.781773. View Source
